molecular formula C5H6N4O3 B15368684 Methyl 5-carbamoyl-2H-1,2,4-triazole-3-carboxylate

Methyl 5-carbamoyl-2H-1,2,4-triazole-3-carboxylate

Cat. No.: B15368684
M. Wt: 170.13 g/mol
InChI Key: IDWJDYUYQIFLIL-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-2H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a carbamoyl group at position 5 and a methyl ester at position 2. This structure imparts unique chemical and biological properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its synthesis often involves cyclocondensation or nucleophilic substitution reactions, though specific protocols are less documented in the provided evidence.

Properties

Molecular Formula

C5H6N4O3

Molecular Weight

170.13 g/mol

IUPAC Name

methyl 3-carbamoyl-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C5H6N4O3/c1-12-5(11)4-7-3(2(6)10)8-9-4/h1H3,(H2,6,10)(H,7,8,9)

InChI Key

IDWJDYUYQIFLIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NN1)C(=O)N

Origin of Product

United States

Biological Activity

Methyl 5-carbamoyl-2H-1,2,4-triazole-3-carboxylate (MCTC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

MCTC belongs to the 1,2,4-triazole family, which is known for its pharmacological significance. The presence of the carbamoyl group enhances its interaction with biological targets. Its structure can be represented as follows:

MCTC=C6H8N4O3\text{MCTC}=\text{C}_6\text{H}_8\text{N}_4\text{O}_3

Anticancer Activity

Recent studies have highlighted the anticancer potential of MCTC derivatives. For instance, derivatives of 1,2,4-triazole have shown significant cytotoxic effects against various leukemia cell lines.

Case Study: Cytotoxicity in Leukemia Cells

In a study evaluating the cytotoxic effects of several triazole derivatives, MCTC exhibited notable activity against chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

CompoundCell LineIC50 (µM)
MCTCK56213.6
MCTCCCRF-SB112

These results indicate that MCTC has a stronger inhibitory effect on K562 cells compared to CCRF-SB cells, suggesting a selective action that may be beneficial in therapeutic applications against specific types of leukemia .

The mechanism underlying the anticancer activity of MCTC is hypothesized to involve cell cycle arrest. Studies have shown that treatment with MCTC leads to an increase in the G0 phase population in CCRF-SB cells, indicating apoptosis induction. Additionally, a reduction in cells within the S and G2/M phases was observed . This suggests that MCTC may interfere with DNA synthesis and mitotic processes.

Antimicrobial Activity

MCTC also demonstrates antimicrobial properties. Research into related 1,2,4-triazole derivatives has revealed their effectiveness against various bacterial strains.

Evaluation of Antimicrobial Efficacy

In vitro studies have assessed the antimicrobial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized below:

CompoundBacterial StrainMIC (µM)
MCTCStaphylococcus aureus0.046
MCTCEscherichia coli0.068

These findings indicate that MCTC exhibits potent antimicrobial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Activity : Effective against leukemia cell lines with significant cytotoxic effects.
  • Mechanism : Induces apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Potent against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in substituents at positions 3 and 5 of the triazole ring, influencing reactivity, solubility, and biological activity. Below is a comparative analysis:

Compound Substituents Key Properties Applications
Methyl 5-carbamoyl-2H-1,2,4-triazole-3-carboxylate 5-carbamoyl, 3-methyl ester High polarity (carbamoyl), moderate logP (predicted ~0.5) Potential protease inhibitors, kinase modulators
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate 5-amino, 3-methyl ester Lower logP (-0.686), water-soluble as hydrochloride salt HPLC-analyzed intermediates, nucleoside synthesis
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate 4-benzamido, 5-phenyl, 3-ethyl ester Twisted aromatic rings (84.59° dihedral), hydrogen-bonding network Anticancer, antiviral leads
Methyl 1,2,4-triazole-3-carboxylate Unsubstituted triazole, 3-methyl ester Simple structure, logP ~1.0 (predicted) Building block for heterocyclic libraries

Analytical Characterization

  • HPLC Methods: Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate is analyzed via reverse-phase HPLC on Newcrom R1 columns, suggesting applicability to the carbamoyl analogue .
  • Spectroscopy : IR and NMR data for triazole derivatives confirm functional groups (e.g., NH stretches at 3307 cm⁻¹, aromatic protons at δ 6.76–8.01 ppm) .

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